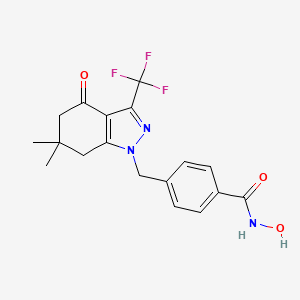

5,8,11-Trioxa-2-azatetradecanedioic acid, 1-(phenylmethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-N-amido-PEG3-acid is a polyethylene glycol derivative that contains a carbobenzoxy-protected amino group and a terminal carboxylic acid group. This compound is widely used in the field of drug delivery and bioconjugation due to its hydrophilic properties and ability to form stable amide bonds .

Métodos De Preparación

Cbz-N-amido-PEG3-acid is synthesized through a series of chemical reactions involving polyethylene glycol and carbobenzoxy-protected amine. The synthetic route typically involves the following steps:

Activation of the Carboxylic Acid Group: The terminal carboxylic acid group is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

Coupling Reaction: The activated carboxylic acid group reacts with a primary amine group to form a stable amide bond.

Protection and Deprotection: The amino group is protected with a carbobenzoxy group, which can be selectively removed under acidic conditions to expose the amine group

Análisis De Reacciones Químicas

Cbz-N-amido-PEG3-acid undergoes various chemical reactions, including:

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds

Deprotection: The carbobenzoxy-protected amino group can be deprotected under acidic conditions to expose the free amine group

Substitution Reactions: The exposed amine group can undergo substitution reactions with various electrophiles to form new derivatives.

Aplicaciones Científicas De Investigación

Cbz-N-amido-PEG3-acid has a wide range of scientific research applications, including:

Drug Delivery: The hydrophilic polyethylene glycol spacer increases the solubility of drug molecules in aqueous media, making it an ideal candidate for drug delivery systems

Bioconjugation: The compound is used as a linker for bioconjugation, allowing for the attachment of drug molecules, targeting ligands, or other functional moieties.

Polymer Chemistry: It is used in the synthesis of various polymeric materials for biomedical applications

Protein Modification: The compound is used to modify proteins and peptides to improve their pharmacokinetic and pharmacodynamic properties.

Mecanismo De Acción

The mechanism of action of Cbz-N-amido-PEG3-acid involves the formation of stable amide bonds with primary amine groups. The carbobenzoxy-protected amino group can be selectively removed under acidic conditions to expose the free amine group, allowing for further conjugation with drug molecules or other functional moieties . The polyethylene glycol spacer increases the solubility of the resulting conjugates in aqueous media, enhancing their bioavailability and stability .

Comparación Con Compuestos Similares

Cbz-N-amido-PEG3-acid is unique due to its combination of a carbobenzoxy-protected amino group and a terminal carboxylic acid group linked through a polyethylene glycol spacer. Similar compounds include:

Cbz-N-amido-PEG1-acid: Contains a shorter polyethylene glycol spacer.

Cbz-N-amido-PEG2-acid: Contains a slightly longer polyethylene glycol spacer.

Cbz-N-amido-PEG4-acid: Contains a longer polyethylene glycol spacer.

Cbz-N-amido-PEG6-acid: Contains an even longer polyethylene glycol spacer.

These similar compounds differ in the length of the polyethylene glycol spacer, which affects their solubility and bioavailability properties .

Propiedades

Fórmula molecular |

C17H24NO7- |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20)/p-1 |

Clave InChI |

SBHUTZVKPJPFBD-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12364298.png)

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)

![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)

![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)

![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)